3-hydroxy-5-(4-methoxyphenyl)-1-(3-morpholinopropyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
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Overview
Description
3-hydroxy-5-(4-methoxyphenyl)-1-(3-morpholinopropyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H26N2O5S and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality 3-hydroxy-5-(4-methoxyphenyl)-1-(3-morpholinopropyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-5-(4-methoxyphenyl)-1-(3-morpholinopropyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Regulation of Plant Growth and Development The compound is associated with the Receptor for Activated C Kinase1 (RACK1), which regulates multiple aspects of plants, including seed germination, growth, environmental stress responses, and flowering . This makes it a potential target for genetic engineering to improve plant growth and yield .
2. Reactive Oxygen Species (ROS) Signaling in Plants Recent studies have revealed that RACK1 is associated with NADPH-dependent reactive oxygen species (ROS) signaling in plants . This signaling pathway plays a crucial role in plant response to environmental stresses .
Fertility Regulation in Rice
The compound has been found to impair fertility in rice through the NADPH-dependent H2O2 signaling pathway . This could be used to control the reproduction of certain plant species .
Chlorophyll Degradation
The compound has been found to delay salinity-induced senescence in rice leaves by regulating chlorophyll degradation . This could be used to improve the resilience of crops to salinity stress .
Photosynthesis Regulation
The compound has been found to negatively regulate chlorophyll degradation, leading to a steady level of LHC-II isoform Lhcb1, an essential prerequisite for the state transition of photosynthesis for adaptation . This could be used to improve the efficiency of photosynthesis under stress conditions .
Delaying Salinity-Induced Senescence
The compound has been found to delay salinity-induced senescence in rice leaves . This could be used to improve the resilience of crops to salinity stress .
Mechanism of Action
Target of Action
CBKinase1_001507, also known as 3-hydroxy-5-(4-methoxyphenyl)-1-(3-morpholinopropyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one, primarily targets Bruton’s tyrosine kinase (BTK) . BTK plays a crucial role in B cell development and contributes to the pathogenesis of B cell neoplasms .
Mode of Action
CBKinase1_001507 inhibits BTK by binding to the cysteine residue at position 481 of BTK, forming a covalent bond with that amino acid . This results in the permanent inactivation of BTK . The B cell receptor pathway can only be reactivated when new BTK is regenerated .
Biochemical Pathways
The inhibition of BTK disrupts the B cell receptor (BCR) signaling pathway . In B cell malignancies, the BCR is constitutively active through both ligand-dependent and ligand-independent mechanisms, resulting in continuous BTK signaling activation . This provides a survival and proliferation advantage to the neoplastic clone .
Result of Action
The inhibition of BTK by CBKinase1_001507 disrupts the BCR signaling pathway, reducing the survival and proliferation advantage of the neoplastic clone . This can lead to a reduction in the growth and spread of B cell malignancies .
properties
IUPAC Name |
4-hydroxy-2-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-29-17-7-5-16(6-8-17)20-19(21(26)18-4-2-15-31-18)22(27)23(28)25(20)10-3-9-24-11-13-30-14-12-24/h2,4-8,15,20,27H,3,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQDKKQNHOVQNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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